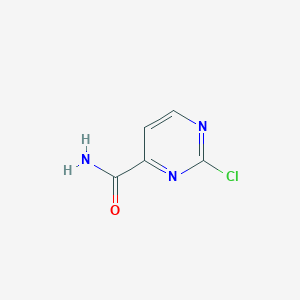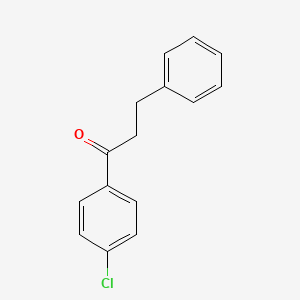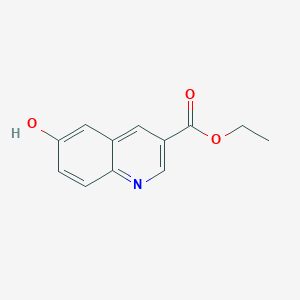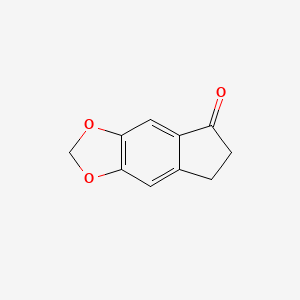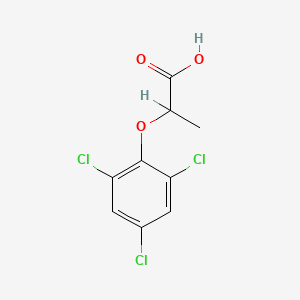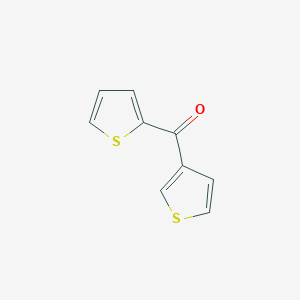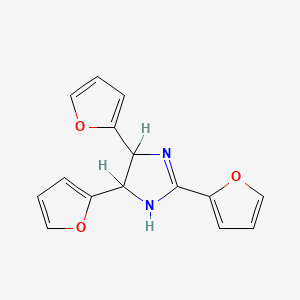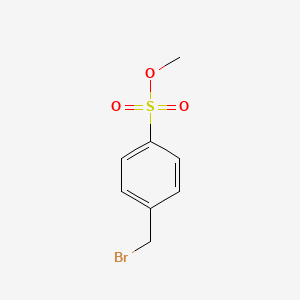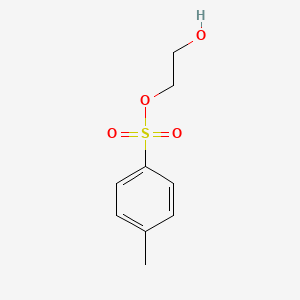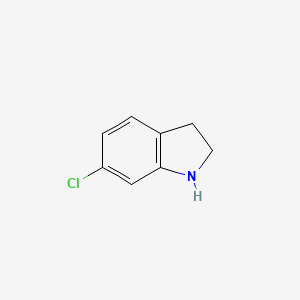
6-氯-2,3-二氢-1H-吲哚
概述
描述
6-Chloro-2,3-dihydro-1H-indole (6-Cl-Indole) is a heterocyclic aromatic organic compound with a molecular formula of C7H6ClN. It is a colorless solid that is soluble in organic solvents. 6-Cl-Indole is a derivative of indole, a bicyclic aromatic hydrocarbon found in many natural products such as tryptophan. It has a wide range of applications in organic synthesis, medicinal chemistry, and material science.
科学研究应用
合成和结构分析
- 已合成6-氯-2,3-二氢-1H-吲哚衍生物,并利用各种光谱技术对它们的分子结构进行表征。由于其独特的结构特性,这些衍生物在不同领域具有多样的应用。例如,像4,6-二甲氧基-2,3-二苯基-1H-吲哚这样的化合物已被探索其在非线性光学(NLO)应用和其他高科技用途中的潜力(Tariq et al., 2020)。
药物应用
- 吲哚核是许多天然和合成分子中的关键组成部分,具有显著的生物活性。已研究了携带吲哚核的各种分子,以了解它们的抗肿瘤和抗炎性特性。这些生物活性通常与它们与DNA和蛋白质的相互作用有关(Geetha et al., 2019)。
材料科学和涂料
- 吲哚衍生物,包括与6-氯-2,3-二氢-1H-吲哚相关的衍生物,已被用于合成环保的抗污染丙烯酸金属盐树脂。这些树脂具有出色的抗菌和抑制藻类生长的性质,适用于海洋应用和其他相关领域(Chunhua et al., 2020)。
分析和感官应用
- 吲哚衍生物被确定为商业葡萄酒中异味和异味的致因化合物。了解这些化合物对于食品和饮料行业中的质量控制和感官评估至关重要(Capone et al., 2010)。
农业和除草研究
- 一些吲哚衍生物已被研究作为光系统II(PSII)抑制剂的潜在物质,可用作除草剂。例如,像6-氯-8-硝基-2,3,4,9-四氢-1H-咔唑这样的化合物已显示出在抑制植物生长和发育方面的有希望的结果(Souza et al., 2020)。
作用机制
Target of Action
It’s known that indole derivatives, which include 6-chloro-2,3-dihydro-1h-indole, bind with high affinity to multiple receptors . This suggests that 6-Chloro-2,3-dihydro-1h-indole may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-Chloro-2,3-dihydro-1h-indole may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 6-Chloro-2,3-dihydro-1h-indole may influence a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 6-Chloro-2,3-dihydro-1h-indole may have a wide range of molecular and cellular effects.
属性
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLNYVREDLDESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293174 | |
| Record name | 6-chloro-2,3-dihydro-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52537-00-5 | |
| Record name | 52537-00-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2,3-dihydro-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


